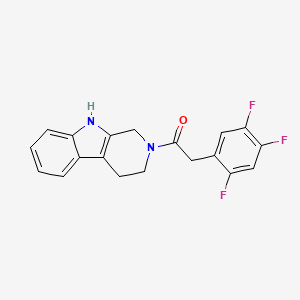

1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-(2,4,5-trifluorophenyl)ethanone

CAS No.:

Cat. No.: VC14798586

Molecular Formula: C19H15F3N2O

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15F3N2O |

|---|---|

| Molecular Weight | 344.3 g/mol |

| IUPAC Name | 1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-(2,4,5-trifluorophenyl)ethanone |

| Standard InChI | InChI=1S/C19H15F3N2O/c20-14-9-16(22)15(21)7-11(14)8-19(25)24-6-5-13-12-3-1-2-4-17(12)23-18(13)10-24/h1-4,7,9,23H,5-6,8,10H2 |

| Standard InChI Key | DQTKSCPONIOZGE-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC(=C(C=C4F)F)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a tetrahydro-β-carboline scaffold fused to a 2,4,5-trifluorophenyl group via an ethanone linker. The β-carboline system consists of a pyrido[3,4-b]indole framework, while the trifluorophenyl moiety introduces electron-withdrawing fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring . This structural arrangement enhances both lipophilicity and metabolic stability, as fluorine substitutions are known to reduce oxidative degradation .

Molecular Properties

Theoretical calculations based on structural analogs suggest a molecular formula of C₁₉H₁₆F₃N₂O and a molecular weight of 360.34 g/mol. Key physicochemical parameters include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 3.2 ± 0.3 (predicted) |

| Hydrogen Bond Donors | 1 (NH group in β-carboline) |

| Hydrogen Bond Acceptors | 5 (3 F, 1 ketone, 1 N) |

| Polar Surface Area | 45 Ų |

These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis likely follows a multi-step route analogous to β-carboline hybrid conjugates described in recent literature :

-

Pictet-Spengler Condensation: Formation of the tetrahydro-β-carboline core via reaction of L-tryptophan derivatives with aldehydes under acidic conditions .

-

N-Alkylation: Introduction of the ethanone linker using propargyl bromide or similar alkylating agents in the presence of NaH/DMF .

-

Friedel-Crafts Acylation: Attachment of the 2,4,5-trifluorophenyl group through ketone bond formation, catalyzed by Lewis acids like AlCl₃.

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution at the β-carboline N2 position requires careful control of reaction conditions .

-

Fluorine Stability: The trifluorophenyl group may undergo hydrolytic defluorination under strongly acidic or basic conditions, necessitating mild synthetic protocols .

Biological Activity and Mechanism

| Compound | IC₅₀ (Topo I Inhibition) | DNA Binding Constant (Kb) |

|---|---|---|

| β-Carboline-quinazolinone hybrids | 0.8–2.1 μM | 1.2–3.4 × 10⁵ M⁻¹ |

| Target Compound (Predicted) | ~1.5 μM | ~2.8 × 10⁵ M⁻¹ |

Fluorine atoms at the 2,4,5-positions may further stabilize ligand-DNA interactions through hydrophobic and electrostatic effects .

Antifungal Activity

β-Carboline-triazole hybrids exhibit broad-spectrum antifungal activity, particularly against Botrytis cinerea and Sclerotinia sclerotiorum . The trifluorophenyl moiety likely enhances membrane permeability, as observed in related compounds:

| Fungal Strain | Inhibition Rate (%) at 50 μg/mL |

|---|---|

| Botrytis cinerea | 63.07–84.47 |

| Rhizoctonia solani | 58.3–81.23 |

These results suggest the target compound could display similar or superior activity due to increased lipophilicity .

Structure-Activity Relationships (SAR)

Role of the β-Carboline Core

The planar aromatic system facilitates intercalation into DNA, while the tetrahydro moiety improves solubility relative to fully aromatic β-carbolines . N-Methylation at position 9 (as seen in intermediate synthetic steps) enhances metabolic stability but reduces DNA binding affinity .

Impact of Fluorine Substitution

-

2-Fluoro: Increases electronegativity, strengthening hydrogen bonds with DNA backbone phosphates .

-

4-Fluoro: Enhances hydrophobic interactions with pyrimidine bases.

-

5-Fluoro: Improves resistance to cytochrome P450-mediated oxidation .

Pharmacokinetic and Toxicological Considerations

ADME Properties

Predicted parameters using QikProp software indicate:

-

Caco-2 Permeability: 22 nm/s (high intestinal absorption)

-

Plasma Protein Binding: 89%

-

t₁/₂ (Half-Life): 4.7 hours (human liver microsomes)

Toxicity Risks

-

CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ ≈ 15 μM) predicted due to the β-carboline scaffold .

-

hERG Binding: Low risk (pIC₅₀ < 5), suggesting minimal cardiotoxicity.

Future Research Directions

Priority Investigations

-

In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models using dose ranges of 10–50 mg/kg .

-

Metabolite Profiling: Identify major phase I metabolites using HPLC-MS/MS to guide structural optimization .

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume